3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12I2N2O3S This compound is characterized by the presence of two iodine atoms, a phenylacetyl group, and a carbamothioylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the phenylacetyl and carbamothioylamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of the phenylacetyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms and phenylacetyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the phenylacetyl and carbamothioylamino groups.
2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with different functional groups.
Uniqueness
3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid is unique due to its specific combination of iodine atoms, phenylacetyl group, and carbamothioylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
532978-86-2 |
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Molecular Formula |
C16H12I2N2O3S |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
3,5-diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12I2N2O3S/c17-10-7-11(15(22)23)14(12(18)8-10)20-16(24)19-13(21)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,22,23)(H2,19,20,21,24) |
InChI Key |
PBNGEJZXSXVDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origin of Product |
United States |
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